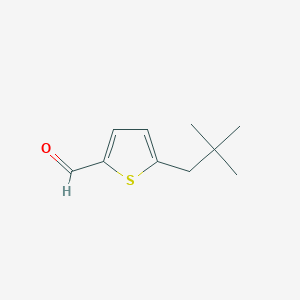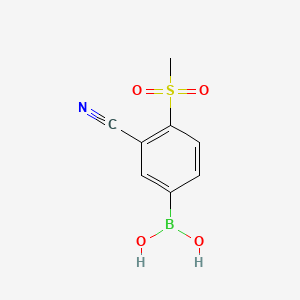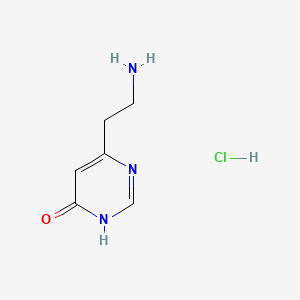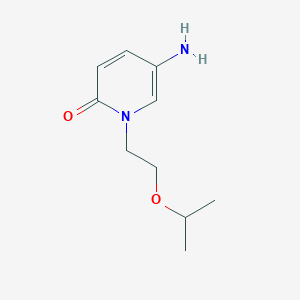
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a bromo-substituted pyrazole ring and a chlorophenyl group attached to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-2-chlorobenzene: This step involves the coupling of 4-bromo-1H-pyrazole with 2-chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of this compound: The final step involves the acylation of the intermediate product with ethanoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-(4-(4-Bromo-1h-pyrazol-1-yl)-2-chlorophenyl)ethan-1-one can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring but lacking the chlorophenyl and ethanone groups.
2-Chlorobenzene: A compound with a similar chlorophenyl group but lacking the pyrazole and ethanone moieties.
1-(4-(4-Bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one: A compound with a similar structure but without the chloro substituent on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8BrClN2O |
|---|---|
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
1-[4-(4-bromopyrazol-1-yl)-2-chlorophenyl]ethanone |
InChI |
InChI=1S/C11H8BrClN2O/c1-7(16)10-3-2-9(4-11(10)13)15-6-8(12)5-14-15/h2-6H,1H3 |
Clé InChI |
LHIOJSVPUBVSPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)N2C=C(C=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)


![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)


![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)



